molecular formula C10H9NO5 B13692278 Methyl 3-(3-nitrophenyl)-2-oxopropanoate CAS No. 232266-91-0

Methyl 3-(3-nitrophenyl)-2-oxopropanoate

Cat. No.: B13692278
CAS No.: 232266-91-0
M. Wt: 223.18 g/mol
InChI Key: YXFKBWRBRCYUMP-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-nitrophenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 3-Aminophenyl-2-oxopropanoate.

    Reduction: 3-(3-Nitrophenyl)propanoic acid.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(3-nitrophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-nitrophenyl)-2-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-nitrophenyl)-2-oxopropanoate: Similar structure but with the nitro group in the para position.

    Ethyl 3-(3-nitrophenyl)-2-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(3-chlorophenyl)-2-oxopropanoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl 3-(3-nitrophenyl)-2-oxopropanoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

232266-91-0

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 3-(3-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3

InChI Key

YXFKBWRBRCYUMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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